4-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-methyl-1,3-thiazol-2-amine
Description
4-(3,4-Dihydro-2H-1-benzopyran-6-yl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound comprising a benzopyran scaffold fused to a thiazole ring substituted with a methyl group at position 5 and an amine at position 2. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is a common pharmacophore in medicinal chemistry, often linked to antimicrobial, anticancer, and enzyme-inhibiting properties .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-chromen-6-yl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-12(15-13(14)17-8)10-4-5-11-9(7-10)3-2-6-16-11/h4-5,7H,2-3,6H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUBGOIZXUMNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=C(C=C2)OCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced derivatives, such as hydroxylamines or amines.
Substitution: Formation of substituted thiazoles or benzopyrans.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-methyl-1,3-thiazol-2-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Research Findings and Data Gaps
Biological Activity
Overview
4-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-methyl-1,3-thiazol-2-amine is a synthetic compound that exhibits a diverse range of biological activities. Its unique structure, combining a benzopyran moiety with a thiazole ring, suggests potential applications in medicinal chemistry, particularly in the treatment of various diseases such as cancer and inflammatory disorders.
Chemical Structure
The compound's molecular formula is , and its IUPAC name is 4-(3,4-dihydro-2H-chromen-6-yl)-5-methyl-1,3-thiazol-2-amine. The presence of both nitrogen and sulfur in the thiazole ring contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular pathways, leading to altered metabolic processes.
- Receptor Modulation : It may bind to various receptors, affecting signal transduction pathways critical for cell survival and proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives with similar structures showed notable cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 4f | MCF-7 | 0.17 | 83% inhibition on VEGFR-2 |
| KST016366 | A549 | 0.19 | Significant apoptosis induction |
The compound was shown to induce both early and late apoptosis in treated cells, indicating its potential as an anticancer agent by triggering programmed cell death .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that thiazole derivatives exhibit varying degrees of activity against Gram-negative and Gram-positive bacteria. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3b | E. coli | 12 µg/mL |
| 3e | S. aureus | 8 µg/mL |
These findings support the potential use of this compound in developing new antimicrobial agents .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Dual Inhibitors : Research aimed at developing dual inhibitors for BRAF/VEGFR showed that compounds structurally similar to this thiazole derivative had significant inhibitory effects on kinase activity, with IC50 values as low as 95 nM against BRAFV600E .
- Apoptosis Induction : In one study, treatment with a related thiazole derivative resulted in a marked increase in apoptotic cells compared to untreated controls, highlighting its potential role in cancer therapy .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves cyclization reactions to form the thiazole and dihydrobenzopyran moieties. A common approach includes:
- Step 1 : Reacting a substituted benzopyran precursor with thiourea or thiosemicarbazide derivatives to form the thiazole ring via cyclocondensation (e.g., using concentrated sulfuric acid as a catalyst) .
- Step 2 : Introducing the 5-methyl group via alkylation or substitution reactions, often under basic conditions (e.g., sodium hydroxide) .
- Key intermediates : 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde and 5-methylthiazol-2-amine derivatives are critical precursors .
- Purification : Crystallization from ethanol or acetone is widely used to isolate the final product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray crystallography : Resolves bond lengths (e.g., C–S: ~1.74 Å in thiazole rings) and dihedral angles between aromatic systems (e.g., 18.2°–30.3° for thiazole-benzopyran interactions) .
- FT-IR spectroscopy : Identifies functional groups like N–H stretches (~3350 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
- NMR : -NMR reveals proton environments (e.g., methyl groups at δ 2.3–2.5 ppm; aromatic protons at δ 6.8–7.5 ppm) .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Kinase or protease inhibition studies using fluorometric or colorimetric substrates .
- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa, HEK293) to assess IC₅₀ values .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Standardized protocols : Use molar ratios (e.g., 1:2 for benzopyran:thiosemicarbazide) and reaction times (e.g., 6–12 hours at 90–100°C) .
- Quality control : Monitor reaction progress via TLC and confirm purity with HPLC (>95%) .
Q. What are the stability considerations for long-term storage?
- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Degradation tests : Accelerated stability studies under varying pH (3–9) and temperature (40–60°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol) for intermediate solubility .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
Q. What strategies resolve contradictions in reported biological activity data?
- Meta-analysis : Compare studies using standardized protocols (e.g., identical cell lines, assay conditions) .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl → ethyl) to isolate bioactive motifs .
- Mechanistic studies : Employ molecular docking or CRISPR-edited cell models to validate target engagement .
Q. How can computational methods predict its pharmacokinetic and toxicity profiles?
- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 metabolism, and hERG inhibition .
- Molecular dynamics simulations : Model interactions with biological targets (e.g., kinases) to refine SAR hypotheses .
Q. What advanced techniques elucidate its supramolecular interactions in solid-state forms?
Q. How can environmental fate studies be designed to assess ecological risks?
- Biodegradation assays : Monitor compound degradation in soil/water microcosms via LC-MS .
- Ecotoxicity testing : Evaluate Daphnia magna or algal growth inhibition at environmentally relevant concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
